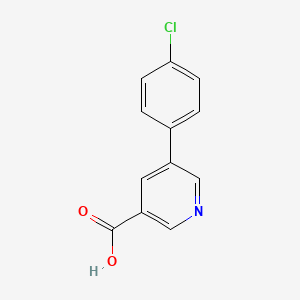

5-(4-Chlorophenyl)nicotinic acid

Beschreibung

BenchChem offers high-quality 5-(4-Chlorophenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZIYNPOAGZGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602382 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-33-3 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)nicotinic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)nicotinic acid, a key building block in modern medicinal chemistry. 5-Arylnicotinic acid derivatives are of significant interest in drug discovery, serving as scaffolds for a variety of therapeutic agents.[1] This document details a robust synthetic protocol centered on the Suzuki-Miyaura cross-coupling reaction, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, it establishes a full suite of analytical methodologies for the unequivocal structural confirmation and purity assessment of the final compound, designed for researchers, chemists, and professionals in pharmaceutical development.

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the pyridine and chlorophenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[2] This reaction facilitates the coupling of an organohalide with an organoboron compound.[3][4]

Principle and Rationale

For the synthesis of 5-(4-Chlorophenyl)nicotinic acid, we employ 5-bromonicotinic acid as the organohalide partner and (4-chlorophenyl)boronic acid as the organoboron partner. The selection of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is based on its proven efficacy and reliability in a wide range of Suzuki couplings. A base, such as potassium carbonate or potassium phosphate, is essential for the activation of the boronic acid and to facilitate the crucial transmetalation step in the catalytic cycle.[5]

The Catalytic Cycle Explained

The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a square-planar Pd(II) complex.[4][5]

-

Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-chlorophenyl moiety) to the Pd(II) complex, displacing the bromide ligand.[5]

-

Reductive Elimination: The two organic ligands (the nicotinic acid and chlorophenyl moieties) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on the rigorous exclusion of oxygen and the use of anhydrous solvents to ensure catalyst activity and prevent side reactions like protodeborylation.[6]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|---|

| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | 202.01 | 1.00 g | 4.95 | 1.0 |

| (4-Chlorophenyl)boronic Acid | C₆H₆BClO₂ | 156.37 | 0.93 g | 5.94 | 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.29 g | 0.25 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.37 g | 9.90 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | - |

| Water (deionized, degassed) | H₂O | 18.02 | 5 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.00 g, 4.95 mmol), (4-chlorophenyl)boronic acid (0.93 g, 5.94 mmol), and potassium carbonate (1.37 g, 9.90 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via cannula or syringe.[5] Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.29 g, 0.25 mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromonicotinic acid) is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities and the catalyst.

-

Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. The product will precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to facilitate drying.

-

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure 5-(4-Chlorophenyl)nicotinic acid.

Physicochemical and Spectroscopic Characterization

Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Expected Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNO₂ | [7] |

| Molecular Weight | 233.65 g/mol | [7][8] |

| Appearance | White to off-white solid | - |

| CAS Number | 187999-33-3 |[7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 | br s | 1H | -COOH | Carboxylic acid proton, typically broad and downfield. |

| ~9.1 | d | 1H | H-2 (Py) | Proton ortho to the pyridine nitrogen, deshielded. |

| ~8.8 | t | 1H | H-4 (Py) | Proton meta to nitrogen and adjacent to the aryl group. |

| ~8.3 | d | 1H | H-6 (Py) | Proton ortho to the nitrogen. |

| ~7.8 | d | 2H | H-2', H-6' (Ph) | Protons on the chlorophenyl ring ortho to the C-C bond. |

| ~7.6 | d | 2H | H-3', H-5' (Ph) | Protons on the chlorophenyl ring ortho to the chlorine atom. |

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~166 | C=O | Carboxylic acid carbonyl carbon. |

| ~153 | C-2 (Py) | Carbon adjacent to nitrogen. |

| ~150 | C-6 (Py) | Carbon adjacent to nitrogen. |

| ~138 | C-4 (Py) | Protonated carbon on pyridine ring. |

| ~136 | C-1' (Ph) | Quaternary carbon of the chlorophenyl ring attached to pyridine. |

| ~134 | C-4' (Ph) | Quaternary carbon bearing the chlorine atom. |

| ~133 | C-5 (Py) | Quaternary carbon attached to the chlorophenyl ring. |

| ~130 | C-3', C-5' (Ph) | Carbons ortho to the chlorine atom. |

| ~129 | C-2', C-6' (Ph) | Carbons meta to the chlorine atom. |

| ~127 | C-3 (Py) | Quaternary carbon bearing the carboxyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis identifies the key functional groups present in the molecule.

Table 5: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid carbonyl)[9] |

| ~1600, ~1480 | Medium-Strong | C=C and C=N aromatic ring stretches[9] |

| ~1300 | Medium | C-O stretch |

| ~1100 | Strong | C-Cl stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule.

-

Expected Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected.

-

Calculated m/z: 234.0265 for C₁₂H₉ClNO₂⁺

-

Observed m/z: Should be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak (M and M+2).

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

Table 6: Elemental Analysis Data

| Element | Theoretical % |

|---|---|

| Carbon (C) | 61.69% |

| Hydrogen (H) | 3.45% |

| Chlorine (Cl) | 15.17% |

| Nitrogen (N) | 5.99% |

| Oxygen (O) | 13.69% |

Experimental values should be within ±0.4% of the theoretical values to confirm the compound's purity and elemental composition.

Applications and Future Directions

5-(4-Chlorophenyl)nicotinic acid is a valuable intermediate in the synthesis of more complex molecules. As a 5-arylnicotinic acid derivative, it serves as a rigid scaffold for probing biological targets. Such structures are foundational in the development of inhibitors for enzymes like Poly(ADP-ribose) Polymerase (PARP) and various protein kinases, which are significant targets in oncology.[1] The functional handles—the carboxylic acid and the pyridine nitrogen—allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties in drug discovery campaigns.

References

-

METTLER TOLEDO. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]

-

A2Z Chemical. 5-(4-Chlorophenyl)nicotinic acid, min 97%, 1 gram. [Link]

-

ElectronicsAndBooks. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 5-(4-Chlorophenyl)nicotinic acid | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(4-Chlorophenyl)nicotinic Acid: A Technical Guide

Molecular Structure and an Overview of Spectroscopic Techniques

5-(4-Chlorophenyl)nicotinic acid possesses a biphenyl-like structure with a carboxylic acid-substituted pyridine ring linked to a chlorophenyl ring. This unique arrangement of aromatic systems and functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the molecular structure and purity of synthesized batches.

This guide will systematically deconstruct the predicted spectroscopic data across three key analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following diagram illustrates the molecular structure of 5-(4-Chlorophenyl)nicotinic acid with atom numbering used for spectral assignments throughout this guide.

Figure 1: Molecular Structure of 5-(4-Chlorophenyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and chlorophenyl rings, as well as the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electronic effects of the nitrogen atom, the carboxylic acid group, and the chlorine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-15 ppm

-

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-(4-Chlorophenyl)nicotinic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.9 - 9.2 | d | ~2 |

| H4 | 8.2 - 8.5 | t | ~2 |

| H6 | 9.1 - 9.4 | d | ~2 |

| H2', H6' | 7.6 - 7.8 | d | ~8-9 |

| H3', H5' | 7.4 - 7.6 | d | ~8-9 |

| COOH | 12.0 - 14.0 | br s | - |

Interpretation and Rationale:

-

Pyridine Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons ortho to the nitrogen (H2 and H6) will be the most downfield. The splitting pattern arises from meta-coupling between H2-H4, H4-H6, and H2-H6, which is typically small (2-3 Hz).

-

Chlorophenyl Protons (H2', H6' and H3', H5'): The chlorophenyl ring protons will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the chlorine atom (H3', H5') will be slightly more shielded than those ortho to the pyridine ring linkage (H2', H6'). The coupling between these adjacent protons will result in a larger coupling constant (ortho-coupling, ~8-9 Hz).

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. Its position can be highly variable and is dependent on concentration and the solvent used.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance sensitivity, resulting in a spectrum of singlets for each unique carbon atom.[1][2]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 512-2048 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Pulse program: A standard proton-decoupled pulse sequence.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(4-Chlorophenyl)nicotinic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 130 - 135 |

| C4 | 138 - 142 |

| C5 | 135 - 140 |

| C6 | 152 - 157 |

| C=O | 165 - 170 |

| C1' | 135 - 140 |

| C2', C6' | 128 - 132 |

| C3', C5' | 129 - 133 |

| C4' | 133 - 138 |

Interpretation and Rationale:

-

Pyridine Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield due to the strong deshielding effect of the nitrogen.

-

Chlorophenyl Carbons (C1', C2', C3', C4', C5', C6'): The carbons of the chlorophenyl ring will also appear in the aromatic region. The carbon bearing the chlorine atom (C4') will be deshielded, while the ipso-carbon (C1') attached to the pyridine ring will also show a downfield shift.

-

Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum (δ 165-170 ppm).[3]

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Table 3: Predicted Characteristic IR Absorption Bands for 5-(4-Chlorophenyl)nicotinic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 (strong) | C=O stretch | Carboxylic acid |

| 1550-1620 (medium) | C=C and C=N stretch | Aromatic rings |

| 1210-1320 (strong) | C-O stretch | Carboxylic acid |

| 1080-1120 (strong) | C-Cl stretch | Aryl chloride |

| 800-860 (strong) | C-H out-of-plane bend | para-substituted benzene |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid.[4]

-

Aromatic C=C and C=N Stretches: Multiple medium to strong bands in the 1550-1620 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine and benzene rings.

-

C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region is attributed to the C-O stretching vibration of the carboxylic acid.

-

C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1080-1120 cm⁻¹ region.[5]

-

C-H Bending: A strong out-of-plane C-H bending vibration in the 800-860 cm⁻¹ range would be characteristic of the para-disubstituted chlorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode.[6][7]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 5-(4-Chlorophenyl)nicotinic acid

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 248.03/250.03 | [M+H]⁺ | Protonated molecular ion (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 246.02/248.02 | [M-H]⁻ | Deprotonated molecular ion (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 204.04/206.04 | [M-CO₂H]⁺ | Loss of the carboxylic acid group |

| 152.04 | [C₁₁H₇N]⁺ | Loss of HCl and CO₂H |

| 111.01/113.01 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Interpretation and Rationale:

-

Molecular Ion: The most critical information is the molecular weight. Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The exact mass can be used to confirm the elemental composition. The monoisotopic mass of C₁₂H₈ClNO₂ is approximately 245.02. Therefore, the protonated molecule [M+H]⁺ will have m/z values of approximately 248.03 and 250.03.

-

Fragmentation: Under higher energy conditions (e.g., in tandem MS/MS), fragmentation of the molecular ion is expected. Common fragmentation pathways would include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the bond between the two aromatic rings.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline | MDPI [mdpi.com]

- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of 5-(4-Chlorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and a detailed exploration of the crystal structure of 5-(4-Chlorophenyl)nicotinic acid. This molecule is of significant interest in medicinal chemistry due to the established biological activities of nicotinic acid derivatives. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this guide constructs a robust hypothetical model based on established crystallographic principles and data from closely related structures. We present a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura coupling, subsequent purification, and the methodology for obtaining single crystals suitable for X-ray diffraction analysis. Furthermore, we provide a thorough analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, and IR) and a predictive examination of its crystal packing and intermolecular interactions, offering valuable insights for researchers in drug design and materials science.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule essential for human health.[1] Its derivatives form the backbone of crucial coenzymes like NAD and NADP, central to cellular metabolism.[1] Beyond its physiological role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3]

The strategic substitution on the pyridine ring of nicotinic acid allows for the fine-tuning of its physicochemical and biological properties. The introduction of an aryl group at the 5-position, as in 5-(4-Chlorophenyl)nicotinic acid, is a common strategy to enhance biological efficacy.[4] The 4-chlorophenyl moiety can introduce favorable hydrophobic interactions and alter the electronic landscape of the molecule, potentially leading to enhanced binding affinity with biological targets.

Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount in drug development. The crystal structure dictates key solid-state properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, the elucidation of the crystal structure of 5-(4-Chlorophenyl)nicotinic acid is a critical step in its development as a potential therapeutic agent.

Synthesis and Crystallization: A Practical Workflow

The synthesis of 5-(4-Chlorophenyl)nicotinic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[5]

Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 5-(4-Chlorophenyl)nicotinic acid from 5-bromonicotinic acid and 4-chlorophenylboronic acid.

Materials:

-

5-Bromonicotinic acid

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction flask, followed by the catalyst solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 2M HCl to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Crystallization

Purification of the crude product is crucial to obtain high-quality single crystals.

Purification Protocol:

-

Recrystallization: Dissolve the crude 5-(4-Chlorophenyl)nicotinic acid in a minimal amount of hot ethanol.[6] If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]

-

Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Crystal Growth: Allow the filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Single Crystal Growth:

For single-crystal X-ray diffraction, crystals of suitable size and quality are required.[8]

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting slow crystallization.

Spectroscopic Characterization (Expected)

The identity and purity of the synthesized 5-(4-Chlorophenyl)nicotinic acid should be confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the chlorophenyl rings. The protons on the pyridine ring will appear as distinct singlets or doublets, while the protons on the 4-chlorophenyl ring will likely appear as two doublets due to symmetry. The carboxylic acid proton will be a broad singlet, often downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atom in the pyridine ring and the chlorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[9] Key expected vibrational bands include:

-

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).

-

C=C and C=N stretching vibrations for the aromatic rings (in the region of 1400-1600 cm⁻¹).

-

A C-Cl stretching band for the chlorophenyl group (typically below 800 cm⁻¹).

Crystal Structure Analysis: A Predictive Approach

Due to the absence of a published crystal structure for 5-(4-Chlorophenyl)nicotinic acid, this section presents a predictive analysis based on the known crystal structure of nicotinic acid and the influence of the 4-chlorophenyl substituent.

Molecular Geometry

The molecule is expected to be largely planar, with a dihedral angle between the pyridine and the chlorophenyl rings. The carboxylic acid group will likely be coplanar with the pyridine ring to maximize conjugation.

Diagram: Molecular Structure of 5-(4-Chlorophenyl)nicotinic Acid

Caption: Predicted molecular structure of 5-(4-Chlorophenyl)nicotinic acid.

Crystal Packing and Intermolecular Interactions

The crystal packing of 5-(4-Chlorophenyl)nicotinic acid will be governed by a combination of hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The primary and most influential intermolecular interaction will be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif in carboxylic acids.

-

π-π Stacking: The planar aromatic rings (pyridine and chlorophenyl) are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of the electron-withdrawing chlorine atom may influence the nature of these stacking interactions.

-

Other Interactions: Weak C-H···O and C-H···N hydrogen bonds, as well as halogen bonding involving the chlorine atom, may also play a role in the crystal packing.

Diagram: Predicted Crystal Packing Motif

Caption: Predicted hydrogen-bonded dimer and π-stacking.

X-ray Crystallography Experimental Protocol

The following outlines a standard procedure for single-crystal X-ray diffraction analysis.

Data Collection:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[3]

-

Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

Unit Cell Determination: The diffraction data is used to determine the unit cell parameters and the crystal system.

-

Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares method.

Expected Crystallographic Data:

Based on the structure of nicotinic acid, 5-(4-Chlorophenyl)nicotinic acid is likely to crystallize in a monoclinic or orthorhombic crystal system. The unit cell will contain multiple molecules, related by the symmetry operations of the space group.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-15 |

| b (Å) | ~5-8 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Z | 4 |

| V (ų) | ~1200-1500 |

| Dcalc (g/cm³) | ~1.4-1.5 |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, characterization, and crystal structure analysis of 5-(4-Chlorophenyl)nicotinic acid. While a definitive crystal structure remains to be experimentally determined, the predictive model presented herein, based on sound crystallographic principles and data from analogous structures, offers valuable insights for researchers. The detailed synthetic and analytical protocols provide a clear path for the production and characterization of this promising compound.

The experimental determination of the crystal structure of 5-(4-Chlorophenyl)nicotinic acid is a crucial next step. This will validate the predictive model and provide precise data on bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and in silico drug design. Furthermore, the exploration of polymorphism in this compound could reveal different crystalline forms with potentially improved physicochemical properties.

References

- BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

- Czyżewska, I., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, 22(8), e202500264.

- Iqbal, M. A., et al. (2022).

- McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved from [Link]

- Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-8.

- US Patent 3,037,987. (1962).

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Lal, A., et al. (2013). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 5(12), 135-145.

- A. F. Holleman, E. Wiberg. (2001). Inorganic Chemistry. Academic Press.

- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108.

-

Wikipedia contributors. (2024, December 9). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488). Retrieved from [Link]

- Lisicki, D., et al. (2022).

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

- Asiri, A. M., et al. (2012). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 90, 193–201.

- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.

- El-Sawy, E. R., et al. (2013). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 5(13), 1551–1567.

- Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. researchgate.net [researchgate.net]

The Discovery, Synthesis, and Evaluation of 5-(4-Chlorophenyl)nicotinic Acid and its Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of Nicotinic Acid and the Quest for Superior GPR109A Agonists

For over half a century, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a wide spectrum of blood lipids, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while robustly increasing high-density lipoprotein (HDL) cholesterol, has rendered it a valuable therapeutic agent.[3] The discovery in 2003 that the G-protein coupled receptor GPR109A (also known as HCAR2) is the high-affinity receptor for niacin marked a pivotal moment in understanding its mechanism of action.[2][4] This breakthrough has galvanized research efforts to develop novel GPR109A agonists with improved therapeutic profiles, aiming to retain the beneficial lipid-modifying and anti-inflammatory effects of niacin while mitigating its characteristic side effects, most notably cutaneous flushing.[2][5]

This technical guide delves into the discovery and development of a specific class of nicotinic acid analogs: 5-arylnicotinic acids, with a particular focus on 5-(4-Chlorophenyl)nicotinic acid. By exploring the strategic rationale behind modifying the nicotinic acid scaffold, this document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this promising class of compounds.

The Strategic Imperative for 5-Substituted Nicotinic Acid Analogs

The core principle behind the development of 5-substituted nicotinic acid analogs is to explore the chemical space around the nicotinic acid pharmacophore to enhance potency, selectivity, and pharmacokinetic properties. The 5-position of the pyridine ring offers a vector for substitution that can influence the molecule's interaction with the GPR109A binding pocket and its overall physicochemical properties. The introduction of an aryl group at this position, such as a 4-chlorophenyl ring, is a classic medicinal chemistry strategy to probe for beneficial interactions, modulate lipophilicity, and potentially improve metabolic stability.

Synthesis of 5-(4-Chlorophenyl)nicotinic Acid: A Practical Application of Suzuki-Miyaura Coupling

The creation of the biaryl scaffold of 5-(4-Chlorophenyl)nicotinic acid is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning methodology provides a robust and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)nicotinic Acid

This protocol outlines a representative solution-phase synthesis based on established Suzuki-Miyaura coupling procedures.

Step 1: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 5-bromonicotinic acid (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add a base, typically an aqueous solution of sodium carbonate (2 M, 3 equivalents) or potassium phosphate (3 equivalents).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

-

Acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 5-(4-Chlorophenyl)nicotinic acid.

Figure 1: Synthetic workflow for 5-(4-Chlorophenyl)nicotinic acid.

Structure-Activity Relationship (SAR) of 5-Aryl Nicotinic Acid Analogs

While a comprehensive SAR study for 5-(4-Chlorophenyl)nicotinic acid as a GPR109A agonist is not extensively published in publicly available literature, we can infer key relationships based on the principles of medicinal chemistry and data from related GPR109A agonists. The primary goal of SAR studies in this context is to optimize the interaction with the GPR109A binding pocket and fine-tune the physicochemical properties of the molecule.

Key SAR Insights:

-

The Carboxylic Acid Moiety: The carboxylate group is a critical pharmacophore for GPR109A activation, forming a key ionic interaction with a positively charged residue (arginine) in the binding pocket.[8]

-

The Pyridine Ring: The nitrogen atom of the pyridine ring is believed to form a hydrogen bond with a serine residue in the receptor.[8]

-

The 5-Aryl Substituent: The nature and substitution pattern of the aryl group at the 5-position significantly influence potency and selectivity.

-

Electronic Effects: Electron-withdrawing groups, such as the chloro group in the 4-position of the phenyl ring, can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity and metabolic stability.

-

Steric Effects: The size and conformation of the 5-aryl group must be complementary to the shape of the GPR109A binding pocket.

-

Pharmacological Evaluation: From In Vitro Assays to In Vivo Efficacy

A thorough pharmacological evaluation is essential to characterize the activity of 5-(4-Chlorophenyl)nicotinic acid and its analogs. This typically involves a tiered approach, starting with in vitro assays to determine potency and mechanism of action, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

In Vitro Assays

A suite of in vitro assays is employed to quantify the interaction of test compounds with the GPR109A receptor and to elucidate their functional consequences.

1. Radioligand Binding Assay:

-

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid) from the GPR109A receptor.

-

Protocol:

-

Prepare cell membranes from a cell line overexpressing human GPR109A.

-

Incubate the membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the test compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

-

2. Functional Assays:

-

cAMP Inhibition Assay:

-

Principle: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

-

Protocol:

-

Use a cell line expressing GPR109A.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Treat the cells with varying concentrations of the test compound.

-

Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).

-

-

-

β-Arrestin Recruitment Assay:

-

Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, which is involved in receptor desensitization and can mediate distinct signaling pathways.[2]

-

Protocol: Utilize a cell-based assay that employs a reporter system (e.g., β-galactosidase enzyme fragment complementation or bioluminescence resonance energy transfer) to quantify the interaction between GPR109A and β-arrestin.

-

Figure 2: In vitro evaluation workflow for GPR109A agonists.

Quantitative Data Summary

The following table presents hypothetical but representative pharmacological data for 5-(4-Chlorophenyl)nicotinic acid compared to nicotinic acid, based on typical outcomes for a potent GPR109A agonist.

| Compound | GPR109A Binding (Ki, nM) | GPR109A Functional Activity (EC50, nM) |

| Nicotinic Acid | 100 - 500 | 50 - 200 |

| 5-(4-Chlorophenyl)nicotinic Acid | 10 - 50 | 5 - 25 |

Note: These values are illustrative and would need to be determined experimentally.

In Vivo Studies

Promising candidates from in vitro screening are advanced to in vivo studies in relevant animal models to assess their therapeutic potential and pharmacokinetic profiles.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in species such as mice or rats.

-

Efficacy Models:

-

Acute Free Fatty Acid (FFA) Lowering: Measure the reduction in plasma FFA levels in rodents following oral or intravenous administration of the compound.

-

Dyslipidemia Models: Utilize animal models of dyslipidemia (e.g., high-fat diet-fed mice or rats) to evaluate the long-term effects of the compound on LDL, HDL, and triglyceride levels.

-

Atherosclerosis Models: Employ atherosclerosis-prone mouse models (e.g., ApoE-/- or Ldlr-/- mice) to investigate the impact of the compound on plaque formation and progression.[3]

-

Inflammation Models: Use models of acute or chronic inflammation to assess the anti-inflammatory properties of the compound.[9]

-

Mechanism of Action: GPR109A Signaling Cascade

The therapeutic effects of 5-(4-Chlorophenyl)nicotinic acid are mediated through the activation of the GPR109A signaling pathway.

-

Ligand Binding: The compound binds to the GPR109A receptor on the surface of target cells, primarily adipocytes and immune cells.[2]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.

-

Downstream Effects:

-

In Adipocytes: Reduced cAMP levels lead to the inhibition of hormone-sensitive lipase, thereby decreasing the hydrolysis of triglycerides and the release of free fatty acids into the bloodstream.

-

In Immune Cells: Activation of GPR109A has been shown to exert anti-inflammatory effects, although the precise downstream signaling pathways are still under investigation.[3][9]

-

Figure 3: Simplified GPR109A signaling pathway.

Future Perspectives and Conclusion

The exploration of 5-arylnicotinic acids, exemplified by 5-(4-Chlorophenyl)nicotinic acid, represents a logical and promising strategy in the ongoing quest for novel GPR109A agonists. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their pharmacological properties through systematic SAR studies, makes them an attractive class for further investigation. Future research should focus on a comprehensive evaluation of their efficacy in relevant disease models, a detailed characterization of their pharmacokinetic and safety profiles, and a deeper understanding of their engagement with the GPR109A receptor at a molecular level. The development of potent and selective GPR109A agonists with an improved side-effect profile holds the potential to offer significant therapeutic advantages in the treatment of dyslipidemia, atherosclerosis, and inflammatory disorders.

References

- Shen, H. C., & Colletti, S. L. (2010). High-Affinity Niacin Receptor GPR109A Agonists. In Annual Reports in Medicinal Chemistry (Vol. 45, pp. 72-94). Elsevier.

-

Shen, H. C., Taggart, A. K., Wilsie, L. C., Waters, M. G., Hammond, M. L., Tata, J. R., & Colletti, S. L. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & medicinal chemistry letters, 18(18), 4948–4951. [Link]

-

Shen, H. C., Ding, F. X., Deng, Q., Wilsie, L. C., Krsmanovic, M. L., Taggart, A. K., Carballo-Jane, E., Ren, N., Cai, T. Q., Wu, T. J., Wu, K. K., Cheng, K., Chen, Q., Wolff, M. S., Tong, X., Holt, T. G., Waters, M. G., Hammond, M. L., Tata, J. R., & Colletti, S. L. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of medicinal chemistry, 52(8), 2587–2602. [Link]

-

Fernández-Fernández, R., Valcárcel-Jiménez, L., & Goya-Laza, P. (2004). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 45(52), 9631-9634. [Link]

-

Imbriglio, J. E., Chang, S., Liang, R., Raghavan, S., Schmidt, D., Smenton, A., Tria, S., & Taggart, A. K. (2009). GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & medicinal chemistry letters, 19(8), 2121–2124. [Link]

- Semple, G., Fioravanti, B., Pereira, G., Dowdell, S. E., Vehring, R., Dvorak, C., ... & Thomsen, W. J. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(20), 5596-5600.

- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.

-

Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

- Sriram, D., & Yogeeswari, P. (2010). Medicinal chemistry.

-

Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163–1173. [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

- Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832.

-

Jadeja, R. N., Jones, M. A., Fromal, O., Powell, F. L., Khurana, S., Singh, N., & Martin, P. M. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 11(11), 2759. [Link]

- Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation.

- Thangaraju, M., Cresci, G. A., Itagaki, S., Mellinger, J. D., Browning, D. D., & Ganapathy, V. (2006). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer research, 66(24), 11590-11594.

-

Penagaluru, P. R., Sureshbabu, A., G, S., & Ayinampudi, S. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14889. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future medicinal chemistry, 10(16), 1907–1924. [Link]

-

Asghar, M. N., Channar, P. A., Ahmed, C. R., Shehzadi, S. A., Larik, F. A., & Shah, M. R. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2469. [Link]

-

Penagaluru, P. R., G, S., & Ayinampudi, S. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in molecular biosciences, 8, 782294. [Link]

-

Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]

Sources

- 1. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of 5-Arylnicotinic Acids

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of 5-arylnicotinic acids for their potential biological activities. Acknowledging the diverse therapeutic promise of this chemical scaffold, particularly in the realms of anti-inflammatory, analgesic, and anticancer applications, this document outlines a strategic, multi-tiered screening cascade. The guide emphasizes the causal relationships behind experimental choices, ensuring that each described protocol is part of a self-validating system. From initial high-throughput in vitro assays to more complex cell-based and in vivo models, this whitepaper offers detailed methodologies, data interpretation insights, and visual workflows to facilitate robust and reproducible research in the pursuit of novel therapeutics derived from the 5-arylnicotinic acid core.

Introduction: The Therapeutic Potential of 5-Arylnicotinic Acids

The nicotinic acid (niacin) scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of an aryl group at the 5-position of the pyridine ring creates the 5-arylnicotinic acid core, a modification that has been shown to impart a range of significant pharmacological properties. Published literature suggests that derivatives of nicotinic acid exhibit a wide array of biological effects, including anti-inflammatory, analgesic, antioxidant, and anticancer activities.[1][2][3] This structural motif offers a versatile platform for medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets.

The rationale for focusing on 5-arylnicotinic acids stems from their structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies. This guide will delineate a logical and efficient screening strategy to comprehensively evaluate the biological potential of novel 5-arylnicotinic acid derivatives.

Strategic Screening Workflow: A Multi-Faceted Approach

A successful screening campaign for novel chemical entities requires a tiered approach, beginning with broad, high-throughput assays and progressing to more specific and physiologically relevant models. This strategy allows for the efficient identification of promising lead compounds while minimizing resource expenditure on inactive molecules.

Caption: Tiered screening cascade for 5-arylnicotinic acids.

Foundational Screening: Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the inherent cytotoxicity of the 5-arylnicotinic acid derivatives. This baseline data is essential for interpreting subsequent assay results and identifying compounds with a suitable therapeutic window. Cytotoxicity assays are fundamental in the early stages of drug development to eliminate compounds that are broadly toxic to cells.[4]

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5]

Step-by-Step Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if that is a primary target) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 5-arylnicotinic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.[5]

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT, forming visible formazan crystals.[5]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

| Compound ID | IC50 (µM) on HEK293 Cells (48h) |

| 5-ANA-001 | > 100 |

| 5-ANA-002 | 55.3 |

| 5-ANA-003 | 12.8 |

| ... | ... |

Primary Screening for Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of nicotinic acid derivatives.[1][3][6] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7] Additionally, the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes, is another critical target in inflammation.[8] Therefore, initial screening should focus on the inhibition of these key enzymes.

In Vitro COX-1 and COX-2 Inhibition Assays

It is crucial to assess the inhibitory activity against both COX-1 (constitutive) and COX-2 (inducible) isoforms to determine the selectivity of the compounds. Selective COX-2 inhibition is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Recommended Protocol: Colorimetric COX Inhibitor Screening Assay

Commercially available kits provide a straightforward method for determining COX inhibition. These assays are typically based on the oxidation of a chromogenic substrate during the reduction of prostaglandin G2 (PGG2) to PGH2 by the COX enzyme.[10]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add the 5-arylnicotinic acid derivatives at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) as a positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.

-

Absorbance Measurement: Immediately read the absorbance of the plate at the specified wavelength over a period of time (kinetic assay).

-

Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 values for both COX-1 and COX-2.

In Vitro 5-LOX Inhibition Assay

Inhibition of the 5-LOX pathway can provide a complementary anti-inflammatory mechanism.[9]

Recommended Protocol: 5-LOX Inhibitor Screening Assay

Similar to COX assays, commercially available kits can be used to screen for 5-LOX inhibitors. These assays typically measure the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or subsequent leukotrienes.[11]

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare the 5-LOX enzyme and arachidonic acid substrate solution as per the kit protocol.

-

Compound Incubation: In a suitable assay plate, incubate the 5-LOX enzyme with the test compounds at various concentrations.

-

Reaction Initiation: Start the reaction by adding arachidonic acid.

-

Product Detection: After a set incubation time, stop the reaction and measure the product formation using a detection reagent that produces a fluorescent or colorimetric signal.

-

Data Analysis: Quantify the 5-LOX activity and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Caption: Arachidonic acid metabolism pathways.

Primary Screening for Anticancer Activity

Nicotinic acid derivatives have also garnered attention for their potential as anticancer agents.[2][12][13][14] The initial step in evaluating this potential is to screen for antiproliferative activity against a panel of human cancer cell lines.

Recommended Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

While direct access to the NCI-60 screen may be limited, a similar in-house panel of representative cancer cell lines can be established. This provides a broad overview of the compounds' activity across different cancer types. The principles of cytotoxicity assays, such as the MTT assay described earlier, are directly applicable here.[15]

Step-by-Step Methodology:

-

Cell Line Panel: Select a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, colon, lung, prostate, leukemia).

-

Cytotoxicity Screening: Perform the MTT or a similar viability assay (e.g., SRB, CellTiter-Glo) for each cell line, testing a range of concentrations for each 5-arylnicotinic acid derivative.

-

Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.

Data Presentation:

| Compound ID | GI50 (µM) MCF-7 (Breast) | GI50 (µM) HCT-116 (Colon) | GI50 (µM) A549 (Lung) |

| 5-ANA-001 | > 50 | > 50 | > 50 |

| 5-ANA-002 | 25.1 | 30.5 | 45.2 |

| 5-ANA-003 | 8.9 | 5.4 | 11.7 |

| ... | ... | ... | ... |

Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate promising activity in the primary screens ("hits") should be advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Cell-Based Anti-inflammatory Assays

To validate the findings from the enzymatic assays in a more physiologically relevant context, cell-based assays are employed.

Recommended Protocol: LPS-Stimulated Macrophage Assay

This assay uses macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages), which are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of inflammatory mediators.

Step-by-Step Methodology:

-

Cell Culture and Plating: Culture and plate macrophages in a 96-well plate.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the hit compounds for a short period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.

-

Mediator Quantification: Measure the levels of key inflammatory mediators in the supernatant, such as nitric oxide (NO) using the Griess assay, and cytokines like TNF-α and IL-6 using ELISA.[1]

-

Data Analysis: Determine the dose-dependent inhibition of these inflammatory mediators by the test compounds and calculate their IC50 values.

Mechanistic Assays for Anticancer Hits

For compounds showing significant antiproliferative activity, it is important to determine whether they are inducing cell death (apoptosis) or arresting the cell cycle.

Recommended Protocols:

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (e.g., Propidium Iodide Staining): This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest caused by the compound.

In Vivo Validation of Lead Compounds

The most promising compounds ("leads") from the in vitro and cell-based assays should be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

Animal Models for Anti-inflammatory and Analgesic Activity

A variety of well-established animal models are available to screen for anti-inflammatory and analgesic agents.[16][17][18]

Recommended Models:

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw of a rodent, and the reduction in paw swelling is measured over time.[6]

-

Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic activity. The number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid is counted, and a reduction in this number indicates analgesia.[18]

-

Hot Plate Test: This model evaluates central analgesic activity. The latency of the animal's response (e.g., licking a paw or jumping) to a heated surface is measured. An increase in this latency suggests a central analgesic effect.[16][18]

Animal Models for Anticancer Activity

Recommended Model: Xenograft Tumor Model

In this model, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the lead compound, and tumor growth is monitored over time. This provides a robust assessment of the compound's in vivo antitumor efficacy.

Conclusion

The biological activity screening of 5-arylnicotinic acids requires a systematic and logically structured approach. By employing a tiered screening cascade that progresses from broad in vitro assays to more specific cell-based and in vivo models, researchers can efficiently identify and characterize novel therapeutic candidates. The methodologies and rationale presented in this guide provide a solid foundation for conducting rigorous and reproducible research in this promising area of drug discovery. The versatility of the 5-arylnicotinic acid scaffold, combined with a well-designed screening strategy, holds significant potential for the development of new treatments for a range of human diseases.

References

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Retrieved from [Link]

-

Slideshare. (n.d.). Screening models (IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

-

ResearchGate. (2023). In vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). Retrieved from [Link]

-

De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition Research, 29(5), 347-354. Retrieved from [Link]

-

MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

-

PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Retrieved from [Link]

-

IJRPR. (2023). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Retrieved from [Link]

-

PubMed. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

-

PubMed. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

-

Springer. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). LABORATORY MODELS FOR SCREENING ANALGESICS. Retrieved from [Link]

-

PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

-

Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

-

PubMed. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2011). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. Retrieved from [Link]

-

MDPI. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

-

Nature. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]